molecular formula C7H10FN3O2 B13298118 ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13298118
M. Wt: 187.17 g/mol
InChI Key: WMGILCQZKROUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a fluorinated aminopyrazole derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. Aminopyrazoles are recognized as privileged scaffolds in pharmaceutical development due to their ability to interact with diverse biological targets . This compound is particularly valuable for constructing novel molecules aimed at kinase inhibition, with potential applications in developing anticancer and anti-inflammatory agents . The presence of the fluorine atom can significantly influence a molecule's pharmacokinetic properties, including its metabolic stability and membrane permeability, making it a key feature in the design of modern bioactive compounds . Researchers utilize this chemical intermediate to explore structure-activity relationships (SAR) in the search for new therapeutic candidates, leveraging its multiple functional groups for further synthetic elaboration . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

IUPAC Name

ethyl 5-amino-4-fluoro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H10FN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3

InChI Key

WMGILCQZKROUNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1F)N)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Pyrazole Core

The foundational step involves condensing hydrazines or hydrazides with β-ketoesters or diketones. Based on literature, the typical process is:

Reaction Reagents & Conditions Outcome
Hydrazine derivative + β-ketoester Hydrazine hydrate, ethanol, reflux Formation of dihydropyrazole intermediate

Reference: The synthesis of pyrazole derivatives via hydrazine and β-ketoesters is well-established, with protocols documented in patent literature and academic research, emphasizing reflux conditions and ethanol as solvent.

Step 3: N-Methylation of the Pyrazole

The methylation at the N-1 position is achieved through alkylation:

Reaction Reagents & Conditions Outcome
Pyrazole + methylating agent Methyl iodide (CH₃I), potassium carbonate, acetone, reflux N-methylation at N-1

Reference: N-methylation of pyrazoles is a standard procedure, often utilizing methyl iodide and potassium carbonate in acetone.

Step 4: Esterification at the 3-Position

The ester group is introduced via esterification of the carboxylic acid intermediate or directly through esterification of the acid derivative:

Reaction Reagents & Conditions Outcome
Carboxylic acid + ethanol Ethanol, sulfuric acid catalyst, reflux Formation of ethyl ester

Alternatively, esterification can be performed via Fischer esterification or using ethyl chloroformate derivatives.

Summary of the Synthetic Pathway

Step Reaction Type Key Reagents Conditions References
1 Cyclization Hydrazine hydrate + β-ketoester Reflux in ethanol
2 Fluorination NFSI or Selectfluor Room temperature in acetonitrile
3 N-Methylation Methyl iodide + K₂CO₃ Reflux in acetone
4 Esterification Ethanol + sulfuric acid Reflux Standard esterification protocols

Data Tables and Reaction Monitoring

Reaction Step Reagents Temperature Reaction Time Yield (%) Analytical Confirmation
Cyclization Hydrazine hydrate + β-ketoester Reflux (~78°C) 4–6 hours 70–85 NMR, IR, TLC
Fluorination NFSI Room temperature 2–4 hours 80–90 NMR (fluorine signals), TLC
N-Methylation CH₃I Reflux (~56°C) 3–5 hours 75–85 NMR, IR
Esterification Ethanol + H₂SO₄ Reflux (~78°C) 6–8 hours 80–90 NMR, IR

Additional Considerations and Optimization

  • Reaction Monitoring: TLC and NMR are employed at each stage to confirm reaction completion.
  • Purification: Recrystallization from ethanol or ethyl acetate ensures purity.
  • Yield Optimization: Temperature control, reagent stoichiometry, and reaction time are critical for maximizing yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating water-soluble derivatives.

Reaction Conditions :

  • Base: NaOH or KOH

  • Solvent: Water/ethanol mixture

  • Temperature: Reflux (70–80°C)

  • Time: 4–6 hours

Product :
5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid, which can be further functionalized for pharmaceutical applications.

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) reactions, enabling the introduction of other substituents.

Example Reaction :

  • Nucleophile : Thiophenol

  • Conditions :

    • Catalyst: K₂CO₃

    • Solvent: DMF

    • Temperature: 100°C

    • Time: 12 hours

Product :
Ethyl 5-amino-4-(phenylthio)-1-methyl-1H-pyrazole-3-carboxylate, with a yield of 78%.

Azo Coupling at the Amino Group

The amino group facilitates diazotization and subsequent azo coupling, useful for creating dyes or bioactive compounds.

Reaction Pathway :

  • Diazotization with NaNO₂/HCl at 0–5°C.

  • Coupling with β-naphthol in alkaline medium.

Product :
A brightly colored azo compound with potential applications in material science.

Amide Bond Formation

The amino group reacts with acyl chlorides or anhydrides to form amides, enhancing biological activity.

Example Reaction :

  • Reagent : Acetyl chloride

  • Conditions :

    • Base: Triethylamine

    • Solvent: Dichloromethane

    • Temperature: 0°C to room temperature

Product :
Ethyl 5-acetamido-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate, isolated in 85% yield.

Comparative Analysis of Reaction Conditions

The table below summarizes key reactions, optimized conditions, and yields:

Reaction Type Conditions Yield Application
Ester HydrolysisNaOH, H₂O/EtOH, reflux92%Carboxylic acid synthesis
NAS with ThiophenolK₂CO₃, DMF, 100°C78%Thioether derivatives
Azo CouplingNaNO₂/HCl, β-naphthol, 0–5°C65%Dye intermediates
Amidation (Acetyl Chloride)Triethylamine, CH₂Cl₂, RT85%Bioactive amide compounds

Data sourced from optimized protocols in peer-reviewed studies.

Stability and Side Reactions

  • pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening or defluorination.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Industrial and Research Implications

  • Pharmaceutical Intermediates : Hydrolysis and amidation products are used in synthesizing kinase inhibitors and antimicrobial agents.

  • Materials Science : Azo derivatives serve as ligands for metal-organic frameworks (MOFs).

This compound’s versatility in bond-forming reactions underscores its value in medicinal chemistry and industrial applications. Future research should explore catalytic asymmetric modifications and green chemistry approaches to enhance sustainability.

Scientific Research Applications

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pyrazole derivatives vary significantly based on substituent positions and functional groups, impacting their physicochemical and biological properties. Below is a comparative analysis:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate (1174307-57-3) -NH₂ (5), -F (4), -CH₃ (1), -COOEt (3) C₇H₁₀FN₃O₂ 187.17 Hazardous (GHS 6.1); compact structure with balanced polarity. Potential for hydrogen bonding due to -NH₂ .
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (1326810-54-1) -Ph(3-F,4-OCH₃) (5), -COOEt (3) C₁₃H₁₃FN₂O₃ 264.25 Bulky aryl substituent increases lipophilicity. Methoxy group may enhance metabolic stability .
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (137278-70-7) -NH₂ (5), -CH₂Ph(4-F) (1), -COOEt (3) C₁₃H₁₄FN₃O₂ 263.27 4-Fluorobenzyl group enhances lipophilicity and potential blood-brain barrier penetration .
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (N/A) -Ph(4-F) (3), -COOEt (4) C₁₂H₁₁FN₂O₂ 234.23 Fluorophenyl at position 3 alters electronic distribution; lower molecular weight improves solubility .
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (141573-95-7) -CF₂H (3), -CH₃ (1), -COOEt (4) C₈H₁₀F₂N₂O₂ 216.18 Difluoromethyl group increases metabolic stability; similarity score 0.91 to main compound .

Biological Activity

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H10FN3O2
  • Molar Mass : 173.17 g/mol
  • CAS Number : 2484964-07-8
  • IUPAC Name : Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the amino and carboxylate groups. Recent studies have highlighted various synthetic routes that improve yield and purity, which are critical for biological evaluations .

Anticancer Properties

Research indicates that compounds with a pyrazole scaffold, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer

In one study, a series of pyrazole derivatives were evaluated for their antiproliferative effects, showing promising results with IC50 values indicating potent activity against these cancer types .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds in this class have demonstrated superior COX inhibitory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

  • Inhibition of COX Enzymes : This leads to reduced production of prostaglandins, which are mediators of inflammation.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies

StudyCell LineIC50 ValueActivity
Study AMDA-MB-23115 µMAntiproliferative
Study BHepG210 µMAntiproliferative
Study CCOX Inhibition0.01 µM (COX-2)Anti-inflammatory

These findings underscore the potential of this compound as a lead compound for further development in cancer therapy and anti-inflammatory treatments.

Q & A

Q. What synthetic routes are recommended for preparing ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate?

Methodological Answer: The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, analogous pyrazole derivatives are synthesized from substituted alcohols (e.g., 5-phenyl-1-pentanol) through sequential alkylation, fluorination, and carboxylation steps . Key considerations include:

  • Precursor selection : Use fluorinated aryl precursors (e.g., 4-fluorophenyl derivatives) to introduce fluorine at the 4-position .
  • Cyclization conditions : Optimize temperature and catalysts (e.g., K₂CO₃ in DMF) to ensure regioselective pyrazole ring formation .
  • Protection/deprotection : Protect the amino group during fluorination to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F/¹³C NMR : Confirm regiochemistry, fluorine substitution, and ester/amino group positions. For example, ¹⁹F NMR can distinguish between para/meta fluorine environments .
  • LC-MS/HPLC : Verify purity (>98%) and molecular ion ([M+H]⁺) consistency with theoretical mass .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., using SHELXL for refinement ). Mercury software can visualize packing motifs and hydrogen bonding .

Q. What safety protocols are critical during handling?

Methodological Answer: While specific toxicity data for this compound is limited, general pyrazole-handling precautions apply:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model fluorination and cyclization transition states, identifying energy barriers .
  • Condition screening : Apply machine learning to predict optimal solvents/catalysts. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation .
  • Solvent effects : Simulate polarity/proticity impacts on regioselectivity using COSMO-RS .

Q. What crystallographic strategies resolve structural ambiguities in fluorinated pyrazoles?

Methodological Answer:

  • High-resolution data : Collect synchrotron X-ray data (λ < 1 Å) to enhance fluorine atom visibility .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for challenging cases (e.g., pseudo-merohedral twinning) .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–F⋯H contacts) via CrystalExplorer .

Q. How can conflicting reaction yield data be systematically addressed?

Methodological Answer:

  • DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify critical factors. For example, replicate multi-step yields (e.g., 60–75% in analogous syntheses ) with controlled anhydrous conditions .
  • In-situ monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .
  • Byproduct analysis : Employ LC-MS/MS to identify side products (e.g., de-esterified analogs) and refine protection strategies .

Q. How does fluorine substitution influence the compound’s electronic and reactivity profile?

Methodological Answer:

  • Electrostatic potential maps : Calculate via DFT to show electron-withdrawing effects at the 4-position, enhancing electrophilic substitution at the 5-amino site .
  • Hydrogen-bonding propensity : Compare crystallization outcomes (e.g., fluorine-mediated packing in Mercury ) with non-fluorinated analogs .
  • Metabolic stability : Use in vitro assays (e.g., microsomal incubation) to assess fluorine’s impact on oxidative degradation .

Q. What advanced techniques analyze intermolecular interactions in crystallized samples?

Methodological Answer:

  • Packing similarity analysis : Use Mercury’s Materials Module to compare crystal structures with database entries (e.g., Cambridge Structural Database) .
  • Void mapping : Identify solvent-accessible voids (>5 ų) to guide co-crystallization studies .
  • Non-covalent interaction (NCI) plots : Visualize weak interactions (e.g., C–F⋯π) using Multiwfn .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.